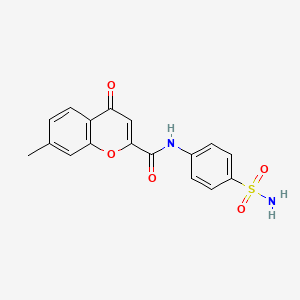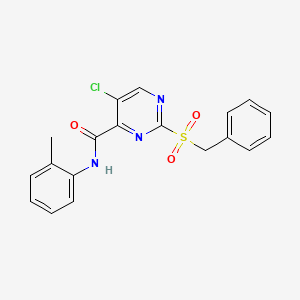![molecular formula C25H27NO6 B11393196 methyl {3-[2-(4-methoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate](/img/structure/B11393196.png)
methyl {3-[2-(4-methoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-{3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE is a complex organic compound with a unique structure that combines chromene and oxazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylacetic acid with appropriate aldehydes and amines under acidic or basic conditions to form the chromene and oxazine rings. The final step often involves esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-{3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the oxazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings or the oxazine moiety.
Aplicaciones Científicas De Investigación
METHYL 2-{3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of advanced materials with specific properties, such as optical or electronic materials.
Mecanismo De Acción
The mechanism by which METHYL 2-{3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chromene and oxazine moieties can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
METHYL 4-METHOXYPHENYLACETATE: A simpler ester with similar aromatic characteristics.
1,3-DIOXOLANE, 2-(4-METHOXYPHENYL)-4-METHYL: Another compound with a methoxyphenyl group but different ring structure.
2-PROPENOIC ACID, 3-(4-METHOXYPHENYL)-, METHYL ESTER: Shares the methoxyphenyl group but has a different functional group arrangement.
Uniqueness
METHYL 2-{3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE is unique due to its combination of chromene and oxazine rings, which confer specific chemical and biological properties not found in simpler compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C25H27NO6 |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
methyl 2-[3-[2-(4-methoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]acetate |
InChI |
InChI=1S/C25H27NO6/c1-15-20-11-18-13-26(10-9-17-5-7-19(29-3)8-6-17)14-31-23(18)16(2)24(20)32-25(28)21(15)12-22(27)30-4/h5-8,11H,9-10,12-14H2,1-4H3 |
Clave InChI |
FCQLMCXEQOUMAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CCC4=CC=C(C=C4)OC)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11393121.png)
![1-{2-[1-(2-Thienylcarbonyl)piperidin-2-yl]ethyl}azepane](/img/structure/B11393129.png)
![N-(2,4-dimethylphenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11393136.png)
![4-hydroxy-N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)butanamide](/img/structure/B11393140.png)
![2-(2-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11393141.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-[(4-methylphenoxy)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11393147.png)

![4-(4-ethoxy-3-methoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11393160.png)
![7-ethyl-3-(4-methoxybenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11393170.png)
![4-Fluorophenyl 5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxylate](/img/structure/B11393176.png)

![7-methoxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one](/img/structure/B11393188.png)
![2-[4-(Allyloxy)phenyl]-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11393192.png)
![4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one](/img/structure/B11393197.png)
